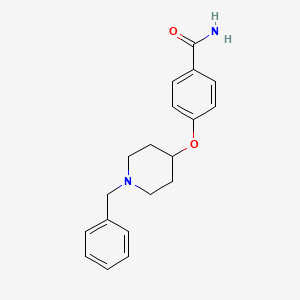

4-((1-Benzylpiperidin-4-yl)oxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-benzylpiperidin-4-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c20-19(22)16-6-8-17(9-7-16)23-18-10-12-21(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H2,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYALBIIKGZQWTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593841 | |

| Record name | 4-[(1-Benzylpiperidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609781-36-4 | |

| Record name | 4-[(1-Benzylpiperidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization and Biological Activity of 4 1 Benzylpiperidin 4 Yl Oxy Benzamide and Its Analogues in Preclinical Models

Enzyme Inhibition Studies

The primary focus of preclinical evaluation for this class of compounds has been on their ability to inhibit key enzymes implicated in neurodegenerative diseases, namely cholinesterases and histone deacetylases.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Analogues of 4-((1-Benzylpiperidin-4-yl)oxy)benzamide have been investigated for their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine (B1216132).

The inhibitory activity of these compounds against AChE and BChE is typically determined using the Ellman method. japsonline.com This spectrophotometric assay measures the activity of the cholinesterase enzymes by monitoring the production of thiocholine (B1204863), which results from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at a specific wavelength (typically around 412 nm). nih.gov The rate of color development is proportional to the enzyme's activity, and the reduction in this rate in the presence of an inhibitor allows for the determination of the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50).

The inhibitory potential of these benzylpiperidine analogues is often compared to that of standard cholinesterase inhibitors used in clinical practice, such as donepezil (B133215) and tacrine. In a study evaluating a series of N-benzyl piperidine (B6355638) derivatives, two compounds, designated as d5 and d10 , which are structurally related to this compound, demonstrated notable inhibitory activity against AChE.

| Compound | AChE IC50 (µM) | Reference Compound | AChE IC50 |

|---|---|---|---|

| Analogue d5 | 6.89 | Donepezil | ~0.0067 µM |

| Analogue d10 | 3.22 |

Data for analogues d5 and d10 are from a study on N-benzyl piperidine derivatives. The IC50 value for Donepezil is provided for comparative purposes.

Histone Deacetylase (HDAC) Inhibition

In addition to their effects on cholinesterases, these compounds have been explored as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.

| Compound | Pan-HDAC IC50 (µM) |

|---|---|

| Analogue d5 | 0.17 |

| Analogue d10 | 0.45 |

Data for analogues d5 and d10 are from a study on N-benzyl piperidine derivatives.

While pan-HDAC inhibition can be effective, there is growing interest in developing inhibitors with selectivity for specific HDAC isoforms to achieve more targeted therapeutic effects and potentially reduce side effects. Research in this area aims to characterize the inhibitory profile of compounds like the N-benzyl piperidine analogues against individual HDAC isoforms such as HDAC3 and HDAC6. Information regarding the specific inhibitory activity of this compound analogues against G9a, a histone methyltransferase, is not prominently available in the reviewed literature. Further studies would be required to elucidate the selectivity profile of these compounds against a broader range of HDAC isoforms and other epigenetic modifiers.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govdoi.orgnih.gov Inhibition of MAGL elevates 2-AG levels, which can produce therapeutic effects in various pathological conditions, including neurodegenerative diseases, inflammation, and cancer. nih.govacs.org

While direct inhibitory activity of this compound on MAGL has not been extensively documented in the available literature, its core structure is central to a known class of MAGL inhibitors. Research has led to the discovery of a new class of benzylpiperidine-based derivatives that demonstrate potent, reversible, and selective MAGL inhibition. nih.govacs.orgresearchgate.net For instance, one of the first synthesized benzylpiperidine MAGL inhibitors showed an encouraging IC₅₀ value of 133.9 nM. acs.org Further optimization of a related benzoylpiperidine class of compounds has also yielded highly potent and selective reversible MAGL inhibitors. acs.org The development of reversible, rather than irreversible, inhibitors has become a focus, as sustained inactivation of MAGL can lead to tolerance and downregulation of cannabinoid receptors. acs.orgmdpi.com

The research into these analogues suggests that the benzylpiperidine scaffold is a viable pharmacophore for MAGL inhibition.

MAGL Inhibitory Activity of Benzylpiperidine Analogues

| Compound Class | Reported Activity (IC₅₀) | Reference |

|---|---|---|

| Benzylpiperidine derivative (Compound 7) | 133.9 nM | acs.org |

| Diphenylsulfide-benzoylpiperidine derivatives | Low nanomolar range | researchgate.net |

Vesicular Acetylcholine Transporter (VAChT) Binding and Functional Modulation

The vesicular acetylcholine transporter (VAChT) is a crucial component of cholinergic neurotransmission, responsible for packaging acetylcholine into synaptic vesicles for release. researchgate.netnih.gov Modulation of VAChT is a target for understanding and potentially treating conditions associated with cholinergic deficits, such as Alzheimer's disease. nih.gov

Furthermore, various derivatives of vesamicol (B58441), a well-characterized VAChT inhibitor with a piperidine ring, have been developed as high-affinity ligands for this transporter. nih.gov For example, a novel fluorine-18-labeled 4-fluorobenzoyl derivative demonstrated a considerable binding affinity for VAChT with a Kᵢ value of 27.5 nM, while showing low affinity for sigma receptors. researchgate.net Heteroaromatic derivatives of piperidines have also been synthesized as potent and selective ligands for VAChT, with some compounds displaying Kᵢ values in the low nanomolar range (0.93 - 18 nM). researchgate.net These findings collectively suggest that the piperidine core within this compound is a relevant feature for potential interaction with VAChT.

Binding Affinity of Piperidine Analogues at VAChT

| Compound/Analogue Class | Binding Affinity (Kᵢ) | Reference |

|---|---|---|

| Fluorine-18-labeled 4-fluorobenzoyl vesamicol derivative | 27.5 nM | researchgate.net |

| Heteroaromatic piperidine derivatives (racemates) | 0.93 - 18 nM | researchgate.net |

Receptor Ligand Binding and Functional Modulatory Activity

Sigma Receptor Ligand Activity (Sigma1 and Sigma2)

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are unique chaperone proteins involved in numerous cellular functions and are considered therapeutic targets for neurological disorders and cancer. nih.govrsc.org The N-benzylpiperidine scaffold is a well-established pharmacophore for high-affinity sigma receptor ligands. unict.it

A close structural analogue, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, demonstrates high affinity for both sigma-1 and sigma-2 receptor subtypes. nih.govresearchgate.net In competitive binding studies using MCF-7 breast cancer cells, this compound showed a Kᵢ of 4.6 nM when displaced by the sigma ligand haloperidol (B65202), and a Kᵢ of 56 nM when displaced by 1,3-di-o-tolylguanidine (B1662265) (DTG). nih.govresearchgate.net

Other research has identified benzylpiperidine derivatives with potent and selective affinity for the sigma-1 receptor. One study reported a compound with a Kᵢ value of 3.2 nM for the sigma-1 receptor. nih.gov Another series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino} derivatives yielded compounds with high sigma-1 affinity, including one with a Kᵢ of 1.45 nM and 290-fold selectivity over the sigma-2 subtype. nih.gov The affinity within this series was influenced by the length of the alkyl linker connecting the benzylpiperidine moiety to the rest of the molecule. nih.gov

Sigma Receptor Binding Affinities of Benzylpiperidine Analogues

| Compound/Analogue | Sigma-1 (Kᵢ, nM) | Sigma-2 (Kᵢ, nM) | Reference |

|---|---|---|---|

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | 4.6 | 56 | nih.govresearchgate.net |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | >1000 | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | 421 | nih.gov |

Neuropeptide Y (NPY) Receptor Antagonism (e.g., NPY Y1 Subtype)

Neuropeptide Y (NPY) receptors are G protein-coupled receptors involved in a variety of physiological processes, including feeding and vasoconstriction. medchemexpress.com The Y1 and Y5 receptor subtypes, in particular, have been targeted for the development of anti-obesity drugs. nih.gov

While there is no specific data on the NPY receptor antagonist activity of this compound, the N-benzylpiperidine scaffold has been explored in the design of NPY receptor modulators. sci-hub.se For example, in the development of non-peptidic NPY Y2 receptor antagonists, it was found that replacing the benzyl (B1604629) moiety of a lead N-benzylpiperidine compound with a benzoate (B1203000) resulted in a significant loss of affinity, suggesting the importance of the basic amine in the benzyl group for receptor binding. sci-hub.se Although many selective NPY receptor ligands are peptides, several non-peptide antagonists have been developed for the Y1 receptor, such as BIBP3226, which is a potent and selective antagonist. nih.gov The development of small-molecule NPY receptor antagonists remains an active area of research for various therapeutic applications. nih.gov

Serotoninergic Receptor Modulation (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂𝒸, 5-HT₇)

The benzylpiperidine structure is a key component of ligands that interact with the serotonergic system, including serotonin (B10506) (5-HT) receptors and the serotonin transporter (SERT). nih.govnih.gov

Studies on benzylpiperidine derivatives have led to the discovery of compounds with dual activity as SERT inhibitors and 5-HT₁ₐ receptor partial agonists. nih.govnih.gov For instance, optimization of a lead compound with weak SERT binding but potent 5-HT₁ₐ binding led to derivatives with potent and balanced dual activity. nih.gov Further modifications resulted in the identification of DSP-1053, a potent SERT inhibitor with partial 5-HT₁ₐ receptor agonistic activity. nih.gov

The structure-activity relationship of 4-benzylpiperidine (B145979) carboxamides has been explored, showing that substituents on the aromatic rings play a critical role in determining selectivity and inhibitory potency at SERT. biomolther.orgkoreascience.kr Additionally, the well-known psychostimulant methylphenidate, which contains a benzylpiperidine moiety, has shown affinity for the 5-HT₁ₐ and 5-HT₂ₙ receptor subtypes. wikipedia.org

Serotonergic Activity of Benzylpiperidine Analogues

| Compound Class/Analogue | Target | Activity | Reference |

|---|---|---|---|

| Optimized benzylpiperidine derivative (Compound 35) | SERT / 5-HT₁ₐ | Potent and balanced binding | nih.gov |

| DSP-1053 | SERT / 5-HT₁ₐ | Potent SERT inhibitor, partial 5-HT₁ₐ agonist | nih.gov |

| Methylphenidate | 5-HT₁ₐ / 5-HT₂ₙ | Receptor affinity displayed | wikipedia.org |

| 4-Benzylpiperidine carboxamides | SERT | Varying degrees of inhibition | biomolther.orgkoreascience.kr |

Dopaminergic Receptor Modulation (e.g., D₁, D₂, D₃, D₄)

The benzylpiperidine scaffold is also prevalent in compounds targeting the dopaminergic system, including dopamine (B1211576) receptors and the dopamine transporter (DAT). nih.gov

Analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have been synthesized as potent and selective DAT ligands. In this series, compounds with strong electron-withdrawing substituents on the N-benzyl ring were found to be most active and selective at DAT, with some analogues showing IC₅₀ values as low as 16.4 nM and being far more selective than reference compounds like GBR 12909. nih.gov

In another line of research, a series of 3- or 4-benzyloxypiperidine derivatives were discovered and characterized as selective antagonists for the dopamine D₄ receptor. researchgate.netchemrxiv.org Several compounds in this class showed high affinity and greater than 30-fold selectivity for the D₄ receptor over other dopamine receptor subtypes. For example, a 3-fluorobenzyl derivative exhibited a Kᵢ of 205.9 nM, while a 4-fluoro-3-methyl derivative showed a Kᵢ of 135 nM for the D₄ receptor. researchgate.netchemrxiv.org Docking studies of 1-benzyl-4-arylpiperazines at the D₂ receptor have also shown that the protonated nitrogen of the piperazine (B1678402) ring and the aromatic ring are key interaction points. bg.ac.rs

Dopaminergic Activity of Benzylpiperidine Analogues

| Compound/Analogue Class | Target | Activity (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| 4-[2-(diphenylmethoxy)ethyl]-1-(4-nitrobenzyl)piperidine | DAT | 16.4 nM (IC₅₀) | nih.gov |

| 4-[2-(diphenylmethoxy)ethyl]-1-(4-fluorobenzyl)piperidine | DAT | 17.2 nM (IC₅₀) | nih.gov |

| 3-O-benzyl-N-(3-fluorobenzyl)piperidine derivative | D₄ Receptor | 205.9 nM (Kᵢ) | researchgate.netchemrxiv.org |

| 3-O-benzyl-N-(4-fluoro-3-methylbenzyl)piperidine derivative | D₄ Receptor | 135 nM (Kᵢ) | researchgate.netchemrxiv.org |

Based on a comprehensive search of scientific literature, there is no publicly available information regarding the pharmacological and biological activities of the specific compound This compound for the topics outlined. Research data concerning its effects on muscarinic acetylcholine receptors, kappa opioid receptors, voltage-gated sodium channels, and its specific activities in cancer cell lines (anti-proliferative, anti-migration, and chemosensitization) could not be located.

However, significant preclinical research has been published on a structurally related analogue, 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (also known as 4-IBP). This compound differs by having a direct bond between the piperidine and benzamide (B126) rings (instead of an oxy linker) and includes an iodine atom on the benzamide ring. This compound has been primarily characterized as a sigma-1 receptor agonist.

Should you be interested in the profile of this analogue, information is available for the following sections of your outline:

Cellular Assays and Preclinical In Vitro Biological Responses

Enhancement of Sensitivity to Established Cytotoxic Agents in Malignant Cells

Please advise if you would like to proceed with an article focused on the available data for the analogue, 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

Impact on Amyloid-Beta (Aβ) Aggregation in Alzheimer's Disease Models

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease (AD). nih.govfrontiersin.org Consequently, inhibiting this process is a key therapeutic strategy. While direct studies on this compound are limited, research on structurally related benzylpiperidinyl-linked benzamides has shown potential in modulating Aβ aggregation. For instance, the benzylpiperidinyl-linked benzyl aminobenzamide derivative, 8c1, demonstrated an ability to inhibit the self-aggregation of amyloid-β, in addition to its primary activity as a cholinesterase inhibitor. doi.org This dual functionality highlights the therapeutic potential of this chemical scaffold for the multifaceted nature of Alzheimer's disease. doi.org

The inhibition of β-secretase (BACE-1), the enzyme that initiates the production of Aβ from the amyloid precursor protein (APP), is another critical approach to reducing Aβ aggregation. acs.org Studies on N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) acetamide (B32628) derivatives revealed that these compounds possess BACE-1 inhibitory activity. acs.org Specifically, the unsubstituted phenyl derivative (SD-6) showed good inhibitory potential, suggesting that the N-benzylpiperidine core structure can be effectively functionalized to target the amyloidogenic pathway. acs.org

These findings indicate that the broader class of N-benzylpiperidine-containing benzamides warrants further investigation for its anti-aggregation properties. The core structure appears amenable to modifications that can confer inhibitory activity against key pathological processes in AD, such as Aβ aggregation and production. doi.orgacs.org

Antiviral Efficacy (e.g., Ebola Virus Entry Inhibition, HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition)

The benzylpiperidine scaffold has been incorporated into compounds investigated for a range of antiviral activities, including against Ebola virus (EBOV) and Human Immunodeficiency Virus Type 1 (HIV-1).

Ebola Virus Entry Inhibition: The Ebola virus relies on the viral protein VP35 to evade the host's innate immune response. nih.gov Small molecules that can disrupt the function of VP35 or other essential viral components are of significant therapeutic interest. nih.govmdpi.com Research into N′-Phenylacetohydrazide derivatives, which can feature benzylpiperidine moieties, has identified these compounds as inhibitors of EBOV entry. nih.gov These molecules are thought to act as allosteric inhibitors of the interaction between the Ebola virus glycoprotein (B1211001) (GP) and the host cell receptor Niemann-Pick C1 (NPC1), a critical step for viral entry. nih.gov While specific data for this compound is not detailed, the efficacy of related structures underscores the potential of this chemical class in developing anti-EBOV therapeutics.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1. mdpi.comnih.govtubitak.gov.tr They bind to an allosteric site on the reverse transcriptase enzyme, inducing conformational changes that inhibit its function. mdpi.com The N-benzylpiperidine moiety is a feature in some potent NNRTIs. For example, novel piperidine-linked pyridine (B92270) analogues have been developed that show high potency against wild-type HIV-1 and, importantly, against drug-resistant mutant strains. nih.gov One compound, BD-e2, exhibited an EC50 value of 5.1 nM, demonstrating greater antiviral efficacy against wild-type HIV-1 than several reference drugs. nih.gov Another analogue, BD-c1, showed an EC50 of 10 nM with a high selectivity index (≥14,126), indicating low cytotoxicity. nih.gov The benzylpiperidine group in these analogues often interacts with key hydrophobic residues within the NNRTI binding pocket, such as Tyr181 and Tyr188, contributing to their potent inhibitory activity. mdpi.com

Table 1: Antiviral Activity of Benzylpiperidine Analogues

| Compound Class | Virus | Target | Example Compound | Activity (EC₅₀) | Reference |

|---|---|---|---|---|---|

| N′-Phenylacetohydrazides | Ebola Virus (EBOV) | GP-NPC1 Interaction | Analogue 11 | Potent Inhibition | nih.gov |

| Piperidine-linked Pyridines | HIV-1 (Wild-Type) | Reverse Transcriptase | BD-e2 | 5.1 nM | nih.gov |

| Piperidine-linked Pyridines | HIV-1 (Wild-Type) | Reverse Transcriptase | BD-c1 | 10 nM | nih.gov |

Modulation of Leptin Expression and Associated Metabolic Pathways

Currently, there is no direct scientific evidence in the reviewed literature detailing the effects of this compound or its close analogues on leptin expression or associated metabolic pathways. Research on this class of compounds has predominantly focused on its neurological and antiviral applications.

Neuroprotective Effects in In Vitro Neuronal Systems

Compounds containing the N-benzylpiperidine scaffold have demonstrated significant neuroprotective properties in various in vitro models of neuronal damage. These effects are often linked to their antioxidant and cholinesterase-inhibiting activities, which are highly relevant to neurodegenerative conditions like Alzheimer's disease.

In one study, benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives (compounds 15b and 15j) were shown to protect PC12 cells from oxidative damage induced by hydrogen peroxide (H₂O₂). nih.gov This neuroprotective capacity was directly correlated with their ability to scavenge free radicals. nih.gov Similarly, other research has identified N-benzylpiperidine derivatives that protect neuronal cells, such as SH-SY5Y neuroblastoma cells, from various cytotoxic insults. acs.orgresearchgate.net The development of multifunctional agents that combine neuroprotection with other relevant activities, like cholinesterase inhibition, represents a promising strategy for treating complex neurodegenerative diseases. acs.orgnih.gov

Antioxidant Activity in Cellular Stress Models

The N-benzylpiperidine moiety is a component of various molecules that have been evaluated for their antioxidant properties. The ability to counteract oxidative stress is a key mechanism behind the neuroprotective effects observed in related compounds.

The antioxidant capacity of benzylpiperidine-containing compounds has been demonstrated using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov For example, benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, which showed neuroprotective effects, were also confirmed to have direct antioxidant activity in the DPPH assay. nih.gov This suggests that the core structure contributes to the molecule's ability to neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.gov While specific data for this compound is not available, the consistent antioxidant findings across this class of analogues indicate a high potential for similar activity.

Table 2: Neuroprotective and Antioxidant Profile of Benzylpiperidine Analogues

| Compound Class | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | H₂O₂-induced damage in PC12 cells | Demonstrated neuroprotective effect | nih.gov |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | DPPH radical scavenging assay | Confirmed antioxidant activity | nih.gov |

| N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) acetamides | Neuroprotection in SH-SY5Y cells | Showed neuroprotective potential | acs.org |

Elucidation of Molecular Mechanism of Action

Characterization of Ligand-Receptor/Enzyme Interaction Profiles

The N-benzylpiperidine benzamide scaffold is recognized for its interaction with several important biological targets, primarily sigma receptors and cholinesterases.

Sigma Receptor Binding: An iodinated analogue, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, has been shown to possess high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. nih.govresearchgate.net Competition binding studies in MCF-7 breast cancer cells, which express sigma receptors, demonstrated high-affinity binding with Ki values of 4.6 nM and 56 nM against known sigma ligands haloperidol and DTG, respectively. nih.govresearchgate.net Another analogue, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2), also showed high affinity for the σ₁ receptor with a Ki of 6.0 nM and a high selectivity ratio over the σ₂ receptor. nih.gov The interaction with sigma receptors is a key mechanism for the analgesic effects seen in some of these compounds. nih.govunict.it

Cholinesterase Inhibition: The benzylpiperidine moiety is a well-known pharmacophore used in the design of cholinesterase inhibitors, such as the Alzheimer's drug donepezil. nih.gov Numerous analogues of this compound have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). doi.orgresearchgate.netnih.gov For example, the 3,5-dimethoxy benzyl aminobenzamide derivative 8c1 inhibits AChE and BChE with IC₅₀ values of 0.61 µM and 2.04 µM, respectively. doi.org Molecular docking studies reveal that the N-benzylpiperidine portion typically binds to the catalytic anionic site (CAS) or peripheral anionic site (PAS) of the cholinesterase enzyme, with the benzyl ring forming crucial π-π stacking interactions with key aromatic residues like Trp86 or Trp286. doi.orgnih.gov

Table 3: Ligand-Receptor/Enzyme Binding Affinities of N-Benzylpiperidine Analogues

| Analogue | Target | Binding Affinity (Ki / IC₅₀) | Reference |

|---|---|---|---|

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma Receptors (vs. Haloperidol) | Ki = 4.6 nM | nih.govresearchgate.net |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma Receptors (vs. DTG) | Ki = 56 nM | nih.govresearchgate.net |

| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2) | Sigma-1 Receptor | Ki = 6.0 nM | nih.gov |

| 3,5-dimethoxy benzyl aminobenzamide (8c1) | Acetylcholinesterase (AChE) | IC₅₀ = 0.61 µM | doi.org |

| 3,5-dimethoxy benzyl aminobenzamide (8c1) | Butyrylcholinesterase (BChE) | IC₅₀ = 2.04 µM | doi.org |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | Sigma-1 Receptor (human) | Ki = 1.45 nM | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | Acetylcholinesterase (AChE) | IC₅₀ = 13 nM | nih.gov |

Investigation of Downstream Cellular Signaling Pathway Modulation (e.g., G alpha (i) signaling events)

The sigma-1 (σ1) receptor, a likely target for N-benzylpiperidine derivatives, is known to modulate the signaling of G-protein-coupled receptors (GPCRs), including those that couple to G alpha (i) proteins, such as opioid receptors. nih.govnih.gov Rather than being a canonical GPCR itself, the σ1 receptor acts as a chaperone protein that can physically associate with and influence the function of other receptors. wikipedia.orgresearchgate.net

Studies in human neuroblastoma cells and transfected HEK cells have demonstrated that σ1 receptors can modulate opioid receptor transduction. nih.govnih.gov Specifically, σ1 receptor antagonists have been shown to enhance the potency of opioid-induced stimulation of [³⁵S]GTPγS binding, a measure of G-protein activation, without altering the efficacy of the opioid agonist. nih.gov This suggests that antagonism of the σ1 receptor can potentiate the signaling of GPCRs that couple to G proteins. This modulatory role appears to be broad, as σ1-selective antagonists have also been found to potentiate muscarinic acetylcholine receptor-mediated G-protein activation. nih.govnih.gov

The interaction between σ1 receptors and GPCRs is thought to be direct, as co-immunoprecipitation studies have confirmed a physical association between σ1 and mu-opioid receptors. nih.gov This modulation of G-protein signaling occurs independently of any direct binding of the sigma ligands to the opioid receptors themselves. nih.gov While some research has suggested a link between σ1 receptors and G-proteins, with antagonists showing GTP-sensitive high-affinity binding, the exact nature of this coupling is still under investigation. wikipedia.orgresearchgate.net

| Modulator | Receptor System | Effect on G-Protein Signaling | Mechanism |

|---|---|---|---|

| σ1 Receptor Antagonists | μ and δ Opioid Receptors | Potentiation of agonist-induced [³⁵S]GTPγS binding (increased potency). nih.gov | Physical association with the GPCR, modulating its signal transduction. nih.gov |

| σ1 Receptor Antagonists | Muscarinic Acetylcholine Receptors | Potentiation of agonist-induced [³⁵S]GTPγS binding. nih.gov | Presumed to be similar to opioid receptor modulation, suggesting a broader role in GPCR signaling. nih.govnih.gov |

| σ1 Receptor Agonists | Opioid Receptors | Generally do not potentiate, and can sometimes diminish, opioid actions in vivo. nih.gov | The precise mechanism of agonist-mediated effects on G-protein signaling is less clear but involves the chaperone function of the σ1 receptor. nih.gov |

Analysis of Influence on Cytoskeletal Dynamics

The sigma-2 (σ2) receptor, another potential target for this compound, has been implicated in the regulation of cell morphology and cytoskeletal organization. nih.gov The σ2 receptor is highly expressed in proliferating cells, including various tumor cell lines. wikipedia.org

Studies involving certain σ2 receptor ligands have demonstrated the ability to induce intracellular cytoskeletal abnormalities, which can contribute to autophagic cell death. nih.gov This suggests that modulation of the σ2 receptor can interfere with the normal processes that maintain cytoskeletal integrity. The precise mechanisms by which σ2 receptor activation leads to these effects are still being elucidated but are thought to be part of the broader cellular stress response initiated by these ligands.

| Sigma Receptor Subtype | Observed Effect | Cellular Consequence | Potential Mechanism |

|---|---|---|---|

| Sigma-2 (σ2) | Induction of intracellular cytoskeletal abnormalities. nih.gov | Contributes to autophagic cell death in certain cell lines. nih.gov | Part of a multi-pathway response to σ2 ligand binding, leading to cellular stress and disruption of normal cellular architecture. nih.gov |

Assessment of Impact on Expression of Drug Resistance-Related Proteins

There is emerging evidence linking sigma receptors, particularly the σ2 subtype, to the function of drug resistance-related proteins like P-glycoprotein (P-gp). nih.govnih.gov P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. nih.gov

Recent studies have identified high-affinity σ2 receptor ligands that also exhibit potent interaction with P-gp. nih.gov This dual activity suggests a potential for such compounds to modulate MDR. By reducing the basicity of the nitrogen atom, a key feature for σ2 receptor affinity, researchers were able to develop potent P-gp modulators with little to no affinity for the σ2 receptor. nih.gov This indicates that the N-benzylpiperidine scaffold can be tailored to selectively target P-gp.

The modulation of P-gp by these compounds can occur through different mechanisms, including acting as substrates that compete for transport or as direct inhibitors. nih.govnih.gov Some of these novel modulators were found to deplete ATP, the energy source for P-gp, suggesting a mechanism of action that involves interference with the pump's energy supply. nih.gov

| Target | Compound Class | Effect | Relevance to Drug Resistance |

|---|---|---|---|

| P-glycoprotein (P-gp) | Modified N-benzylpiperidine derivatives (originally σ2 ligands). nih.gov | Potent modulation of P-gp activity. nih.gov | Potential to reverse multidrug resistance in tumor cells by inhibiting the efflux of chemotherapeutic agents. nih.govnih.gov |

| P-glycoprotein (P-gp) | Some specific P-gp modulators derived from σ2 ligands. nih.gov | Depletion of cellular ATP. nih.gov | Inhibition of P-gp function by limiting its energy source, thus preventing drug efflux. nih.gov |

Structure Activity Relationship Sar and Lead Optimization Studies

Systematic Analysis of Substituent Effects on Biological Activity and Selectivity

The systematic modification of different parts of the 4-((1-Benzylpiperidin-4-yl)oxy)benzamide molecule—namely the benzamide (B126) phenyl ring, the N-benzyl group on the piperidine (B6355638), the piperidine ring itself, and the ether linker—has yielded significant insights into the structure-activity relationships (SAR) governing its interactions with biological targets such as sigma receptors and the choline (B1196258) transporter (CHT).

Alterations to the benzamide phenyl ring have been shown to significantly modulate receptor affinity and selectivity. In studies on related N-(1-benzylpiperidin-4-yl)phenylacetamide analogs targeting sigma receptors, the position and nature of substituents on the aromatic ring were critical.

Generally, compounds with substituents at the 3-position of the phenyl ring demonstrated higher affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors compared to their 2- and 4-substituted counterparts. nih.gov The selectivity for σ₁ receptors followed a trend of 3 > 2 ≈ 4 for several substituents, including Cl, Br, F, NO₂, and OMe. nih.gov

The electronic properties of the substituents play a distinct role:

Halogen substitution : This generally led to an increase in affinity for σ₂ receptors while maintaining a similar high affinity for σ₁ receptors. nih.gov The 2-fluoro-substituted analog was a notable exception, exhibiting the highest selectivity for σ₁ receptors (Kᵢ = 3.56 nM for σ₁ vs. 667 nM for σ₂). nih.gov

Electron-donating groups : Substituents like hydroxyl (OH), methoxy (B1213986) (OMe), or amine (NH₂) resulted in weak or negligible affinity for σ₂ receptors, coupled with a moderate affinity for σ₁ receptors. nih.gov

In a different context involving N-substituted benzamide derivatives as potential antitumor agents, it was observed that introducing a chlorine atom or a nitro-group onto the benzamide ring significantly decreased the anti-proliferative activity. nih.gov

| Compound | Substitution on Phenyl Ring | Sigma-1 Affinity (Kᵢ, nM) | Sigma-2 Affinity (Kᵢ, nM) | Selectivity (σ₂/σ₁) |

|---|---|---|---|---|

| Unsubstituted | None | 3.90 | 240 | 61.5 |

| Analog 11 | 2-Fluoro | 3.56 | 667 | 187.4 |

The N-benzyl group is a key feature of the molecule, and modifications to this moiety have been explored to fine-tune activity. In studies of arylacetamide analogs, substitution on the aromatic ring of the benzyl (B1604629) group generally resulted in a similar or slightly decreased affinity for σ₁ receptors. researchgate.net However, when halogen substitutions were made on both the phenylacetamide ring and the N-benzyl ring, the affinity for σ₁ receptors remained similar, but the affinity for σ₂ receptors increased significantly. researchgate.net

In a separate line of research on N-alkylpiperidine carbamates as cholinesterase inhibitors, structures featuring an N-benzyl moiety were found to be superior in their inhibitory activity. mdpi.com This suggests that the benzyl group is often a privileged substituent for enhancing biological activity across different target classes.

| Modification Type | Effect on Sigma-1 Affinity | Effect on Sigma-2 Affinity |

|---|---|---|

| Substitution on Benzyl Ring Only | Similar or slightly decreased | Not specified |

| Halogenation of both Benzyl and Phenylacetamide Rings | Similar | Significantly increased |

The piperidine ring is a critical pharmacophoric element for many sigma receptor ligands. researchgate.net Its structural integrity and substitution pattern are vital for maintaining high-affinity binding. SAR exploration around the piperidine moiety in related 4-methoxy-3-(piperidin-4-yl)oxy benzamides revealed a very narrow tolerance for modification. nih.gov

Key findings include:

Ring Substitution Position : Moving an N-methylpiperidine substituent from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov

Ring System Replacement : Replacing the piperidine ring with other cyclic systems, such as cyclohexyl or cyclopentyl, led to inactive compounds. nih.gov This highlights the importance of the nitrogen atom within the ring for biological activity.

Piperidine Ether Substituents : Removal of an isopropyl group from the piperidine ether resulted in a much less active compound, demonstrating that substitution on the piperidine ring itself can be crucial. nih.gov

| Analog Type | Modification | Activity Status |

|---|---|---|

| Positional Isomer | Move N-methylpiperidine from 4- to 3-position | Tolerated, but less active |

| Ring Replacement | Replace piperidine with cyclohexyl | Inactive |

| Ring Replacement | Replace piperidine with cyclopentyl | Inactive |

| Substituent Removal | Remove isopropyl group from piperidine ether | Much less active |

In one study, replacing a flexible alkyl chain linker with more rigid moieties like benzene (B151609) or naphthalene (B1677914) resulted in higher affinity ligands for the H₃ receptor. nih.gov In another series of CHT inhibitors, the ether linker was modified. nih.gov The replacement of the core piperidine ether with a (2-piperidin-1-yl)ethoxy group was tolerated, yielding a compound with IC₅₀ values of 0.76 and 0.53 μM at two different choline concentrations. nih.gov A similar replacement with a 2-morpholinoethoxy group was also tolerated but was approximately 10-fold less active, indicating a preference for the piperidine motif in this part of the structure as well. nih.gov

| Linker Group | IC₅₀ (μM) at 100 nM Choline | IC₅₀ (μM) at 10 μM Choline |

|---|---|---|

| (2-piperidin-1-yl)ethoxy | 0.76 | 0.53 |

| 2-morpholinoethoxy | 6.12 | 1.77 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR methodologies have been applied to analyze the SAR data for analogs of this compound to derive predictive models. For a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, Hansch-type QSAR studies were conducted to understand the influence of substitutions on the phenylacetamide ring on binding at sigma receptors. nih.gov These analyses revealed that the electrostatic properties of the substituents were a strong influencing factor for binding to σ₁ receptors. researchgate.net

In a different study on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as CCR5 antagonists, QSAR analyses were also employed to correlate structural features with receptor binding affinity. researchgate.net Such computational models are invaluable for rational drug design, allowing for the prediction of activity for novel compounds and prioritizing synthetic efforts.

Assessment of Bioisosteric Replacements in Optimizing Pharmacological Profiles

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, and metabolic stability. This approach has been successfully applied to scaffolds related to this compound.

In a series of diaryl amino piperidine delta opioid agonists, the phenolic hydroxyl group was replaced with a primary amide group. nih.gov This bioisosteric switch was highly successful, leading to enhanced activity at the delta receptor, increased selectivity over mu and kappa receptors, and improved in vitro metabolic stability. nih.gov

The concept of using heterocyclic rings as bioisosteres for amide groups has also been explored. For instance, the 1,2,4-oxadiazole (B8745197) heterocycle is considered a bioisostere of the amide functional group and has been incorporated into novel benzamides to discover compounds with pesticidal activity. nih.gov This strategy of replacing key functional groups with bioisosteres allows for the exploration of novel chemical space while retaining or improving desired pharmacological properties.

Principles of Rational Design for Enhanced Potency, Selectivity, and Multi-Target Efficacy

The rational design of analogs of this compound is a key strategy in medicinal chemistry aimed at enhancing therapeutic properties such as potency, selectivity, and the ability to interact with multiple targets. Structure-activity relationship (SAR) studies of this and structurally related compounds have illuminated several key principles that guide the optimization of this chemical scaffold. These principles primarily involve systematic modifications of the three main structural components: the N-benzyl group, the central piperidine ring, and the benzamide moiety.

Influence of the N-Benzyl Group:

Substitutions on the aromatic ring of the N-benzyl group play a critical role in modulating both the affinity and selectivity of these compounds for their biological targets. Research on related N-(1-benzylpiperidin-4-yl)phenylacetamide analogs, which share the core N-benzylpiperidine structure, has shown that modifications to this ring can significantly impact receptor binding. For instance, introducing substituents can either maintain or slightly decrease affinity for a primary target, such as the sigma-1 (σ1) receptor, while differentially affecting selectivity against other receptors like sigma-2 (σ2). researchgate.net This differential effect is a cornerstone of designing more selective ligands.

Modifications to the Benzamide Moiety:

The benzamide portion of the molecule is another critical area for modification to improve pharmacological profiles. Studies on piperidyl benzamide derivatives have demonstrated that alterations to this part of the scaffold can address issues such as poor selectivity, high non-specific protein binding, and limited solubility. nih.gov For example, in a series of 11β-HSD1 inhibitors, optimization of the benzamide component was instrumental in overcoming challenges observed with earlier lead compounds. nih.gov

In the context of δ-opioid receptor agonists with a related 4-piperidin-4-ylidenemethyl-benzamide structure, substitutions on the aryl group of the benzamide were one of the three key sites for impacting SAR. nih.gov The nature and position of these substituents contribute significantly to the balance of properties required for potent and selective central nervous system activity. nih.gov

The central piperidine ring is not merely a linker but an active contributor to the molecule's binding properties. Its conformation and the orientation of the substituents it holds are vital. In some N-piperidinyl derivatives, the conformation of the piperidine ring (e.g., chair versus boat) has been shown to be a determining factor in the potency of the compound. nih.gov This highlights the importance of the three-dimensional structure in receptor interaction.

Furthermore, the linker connecting the piperidine to the benzamide (in this case, an oxyether linkage) is crucial. The nature and length of this linker can influence binding affinity and selectivity, as seen in various classes of piperidine-containing ligands.

Multi-Target Efficacy through Rational Design:

The 1-benzylpiperidine (B1218667) scaffold is present in molecules designed to interact with a variety of biological targets, including sigma receptors, cholinesterases, and opioid receptors. nih.govnih.govnih.gov This inherent versatility allows for the rational design of multi-target ligands. By carefully combining structural features known to confer affinity for different targets, it is possible to create single molecules with a desired polypharmacological profile. For example, a derivative incorporating a 1-benzylpiperidine moiety has been identified as a potent dual inhibitor of acetylcholinesterase and a high-affinity ligand for the σ1 receptor, showcasing a multi-target approach for potential therapeutic applications. nih.gov

The following tables summarize the structure-activity relationships for analogs related to this compound, based on published research findings.

Table 1: SAR of Substitutions on the Phenylacetamide Aromatic Ring in N-(1-benzylpiperidin-4-yl)phenylacetamide Analogs nih.gov

| Substitution Type | Effect on Sigma-1 (σ1) Receptor Affinity | Effect on Sigma-2 (σ2) Receptor Affinity | Selectivity Trend for σ1 |

| Unsubstituted | High affinity | Low to moderate affinity | High for σ1 |

| Halogen (Cl, Br, F) | Similar to unsubstituted | Generally increased affinity | 3-position > 2- & 4-positions |

| Electron-donating (OH, OMe, NH2) | Moderate affinity | Weak or negligible affinity | High for σ1 |

Table 2: SAR of Aromatic Ring Replacement in the Arylacetamide Moiety of N-(1-benzylpiperidin-4-yl)arylacetamides researchgate.net

| Aromatic Ring Replacement | Effect on Sigma-1 (σ1) Receptor Affinity | Effect on Sigma-2 (σ2) Receptor Affinity |

| Thiophene | No significant effect | Not specified |

| Naphthyl | No significant effect | Not specified |

| Indole | No significant effect | Not specified |

| Imidazole | >60-fold loss in affinity | No significant binding |

| Pyridyl | >60-fold loss in affinity | No significant binding |

These studies collectively underscore the principles of rational drug design, where systematic structural modifications to the this compound scaffold can lead to optimized compounds with enhanced potency, refined selectivity, and potentially tailored multi-target efficacy.

Computational Approaches in the Research of 4 1 Benzylpiperidin 4 Yl Oxy Benzamide

Molecular Docking Investigations

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes and interactions that drive the biological activity of compounds like "4-((1-Benzylpiperidin-4-yl)oxy)benzamide."

Molecular docking studies have been pivotal in elucidating the binding mechanisms of N-benzylpiperidine and benzamide (B126) derivatives with various therapeutic targets. Although specific docking studies on "this compound" are not extensively documented in publicly available literature, research on analogous compounds provides a strong indication of its potential interactions.

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, where AChE inhibitors are a key therapeutic strategy, docking studies of N-benzyl-piperidine derivatives have been conducted. For instance, rational modifications of the known AChE inhibitor donepezil (B133215) led to the design of new N-benzyl-piperidine derivatives. Computational docking indicated the formation of favorable complexes between these derivatives and both acetylcholinesterase and butyrylcholinesterase. nih.gov

Histone Deacetylases (HDACs): The benzamide moiety is a known zinc-binding group in many HDAC inhibitors. Molecular docking studies on N-substituted benzamide derivatives have shown interactions with HDAC2 that are comparable to established inhibitors like MS-275. nih.gov While direct studies on "this compound" are lacking, the presence of the benzamide structure suggests it could be investigated as a potential HDAC inhibitor. A series of N-benzyl piperidine (B6355638) derivatives were designed and characterized for dual inhibition of HDAC and AChE, indicating the potential for this scaffold to interact with HDACs. nih.gov

G9a: Specific molecular docking investigations of "this compound" with the histone methyltransferase G9a have not been reported in the available literature.

5-HT2A Receptor: The 5-HT2A receptor is a significant target for antipsychotic and antidepressant medications. Molecular docking has been employed to study the interaction of arylpiperazine derivatives, which share structural similarities with the benzylpiperidine core, with the 5-HT2A receptor. mdpi.com These studies help in understanding the binding modes of antagonists within the receptor's active site. Docking a virtual library of tetrahydropyridines against a model of the 5-HT2A receptor has also led to the discovery of new agonists. nih.gov

Sigma1 Receptor: The sigma1 receptor is a target for various neurological disorders. The design and synthesis of piperidine and piperazine-based derivatives as selective sigma receptor ligands have been guided by molecular modeling to investigate binding poses. nih.gov The crystal structure of the human σ1R in complex with ligands like 4-IBP has provided a basis for these docking studies. nih.gov

Beyond predicting the binding pose, computational methods can also estimate the binding energy and affinity of a ligand for its target. This is crucial for ranking potential drug candidates. For newly designed N-benzyl-piperidine derivatives targeting AChE and BuChE, binding free energy estimations were calculated, with the most potent inhibitor showing the lowest binding free energy. nih.gov Similarly, for sigma1 receptor ligands, docking and binding affinity determinations have been carried out using methodologies like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov

| Derivative Class | Target | Computational Method | Key Findings |

| N-benzyl-piperidine derivatives | AChE/BuChE | Molecular Docking, Binding Free Energy Estimation | Formation of favorable complexes; lowest binding free energy correlated with highest potency. nih.gov |

| Piperidine and piperazine-based derivatives | Sigma1 Receptor | Molecular Modeling | Investigation of binding pose features to guide ligand design. nih.gov |

| Arylpiperazine derivatives | 5-HT2A Receptor | Molecular Docking | Investigation of binding modes in the receptor's active site. mdpi.com |

| N-substituted benzamide derivatives | HDAC2 | Molecular Docking | Interactions similar to known inhibitors were observed. nih.gov |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability of Ligand-Target Complexes

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-target interaction compared to the static view provided by molecular docking. researchgate.net By simulating the movements of atoms and molecules over time, MD can assess the stability of a protein-ligand complex. researchgate.netuzh.ch For instance, MD simulations have been used to study the complexes of newly designed N-benzyl-piperidine derivatives with both acetylcholinesterase and butyrylcholinesterase, confirming the stability of the interactions predicted by docking. nih.gov Similarly, MD simulations of protein-ligand complexes involving pyrazole (B372694) derivatives with targets like HDAC have been conducted for up to 1000 nanoseconds to evaluate the dynamic stability of the bound ligand. mdpi.com

Quantum Chemical Studies for Electronic Structure and Reactivity Prediction

Quantum chemical studies, often employing Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. tandfonline.com For benzamide derivatives, quantum chemistry calculations have been used to determine parameters such as total energy and dipole moment to explain their activity and stability. researchgate.net Such studies can predict a molecule's reactivity and help in understanding its biological activity at a subatomic level.

De Novo Drug Design Methodologies for Novel Ligand Identification

De novo drug design involves the computational creation of novel molecular structures with desired properties. This approach can be used to design new ligands for a specific target. For the sigma-1 receptor, a refined homology model was used for the design of new ligands and their ranking for receptor affinity. nih.gov This demonstrates how computational models can guide the creation of entirely new chemical entities with therapeutic potential.

In Silico Prediction of Potential Biological Activities and Drug-Likeness

Computational tools are widely used to predict the potential biological activities and assess the "drug-likeness" of a compound. This involves evaluating its physicochemical properties and pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

Prediction of Biological Activities: Online tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities for new piperidine derivatives by comparing them to a database of known active compounds. clinmedkaz.orgclinmedkaz.org

Drug-Likeness and ADMET Prediction: For N-benzyl-piperidine derivatives designed as cholinesterase inhibitors, ADMET predictions showed that they were anticipated to be orally bioavailable, capable of crossing the blood-brain barrier, and having low toxicity. nih.gov The majority of piperidine-based compounds in other studies have demonstrated favorable physicochemical properties, high gastrointestinal absorption, and compliance with Lipinski's rule of five, indicating promising drug-like characteristics. researchgate.net

| Computational Approach | Application to "this compound" Analogues | Key Insights |

| Molecular Dynamics Simulations | Studying the stability of N-benzyl-piperidine derivatives in complex with AChE and BuChE. nih.gov | Confirms the stability of ligand-target interactions over time. |

| Quantum Chemical Studies | Analyzing the electronic structure and reactivity of benzamide derivatives. researchgate.net | Provides understanding of molecular stability and activity at an electronic level. |

| De Novo Drug Design | Designing novel ligands for the sigma-1 receptor based on a homology model. nih.gov | Enables the creation of new chemical entities with desired therapeutic properties. |

| In Silico Activity Prediction | Predicting the biological activity spectra of new piperidine derivatives using tools like PASS. clinmedkaz.orgclinmedkaz.org | Suggests potential therapeutic applications for novel compounds. |

| In Silico Drug-Likeness | Evaluating ADMET properties of N-benzyl-piperidine derivatives. nih.gov | Assesses the potential of a compound to be developed into a safe and effective drug. |

Advanced Analytical and Spectroscopic Characterization Techniques in Compound Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 4-((1-Benzylpiperidin-4-yl)oxy)benzamide , a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its connectivity and spatial arrangement.

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the bonding framework. For instance, COSY spectra reveal proton-proton coupling networks, allowing for the assignment of protons within the piperidine (B6355638) and benzyl (B1604629) groups. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule, such as the benzamide (B126) moiety to the piperidine ring through the ether linkage.

Furthermore, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the through-space proximity of protons, which is vital for conformational analysis of the flexible piperidine ring and the orientation of the benzyl group.

Table 2: Representative ¹H NMR Chemical Shift Assignments for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Benzamide) | 7.8-7.9 | d |

| Aromatic (Benzamide) | 6.9-7.0 | d |

| Aromatic (Benzyl) | 7.2-7.4 | m |

| CH (Piperidine) | 4.4-4.5 | m |

| CH₂ (Benzyl) | 3.5-3.6 | s |

| CH₂ (Piperidine) | 2.7-2.8 | m |

| CH₂ (Piperidine) | 2.2-2.3 | m |

| CH₂ (Piperidine) | 1.9-2.1 | m |

| CH₂ (Piperidine) | 1.7-1.8 | m |

Note: This table represents expected chemical shift ranges. Actual values can vary based on solvent and other experimental conditions.

X-ray Crystallography for Definitive Solid-State Structural Elucidation of Related Compounds and Complexes

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsional angles, providing a definitive three-dimensional model of the molecule.

For compounds like This compound , obtaining a crystal structure would confirm the connectivity established by NMR and provide invaluable information on its solid-state conformation and intermolecular interactions, such as hydrogen bonding and π-stacking. While a specific crystal structure for this exact compound may not be publicly available, analysis of related benzamide and piperidine derivatives in the Cambridge Structural Database (CSD) reveals common structural motifs and packing arrangements that can be anticipated.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment and Quantitative Method Development

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical tool for both the assessment of purity and the quantitative analysis of a compound. In HPLC, the compound is passed through a column packed with a stationary phase, and its separation from impurities is achieved based on differential partitioning between the mobile and stationary phases.

For This compound , a reverse-phase HPLC method would typically be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with a modifier such as formic acid or trifluoroacetic acid. The detector, in this case, a mass spectrometer, provides high selectivity and sensitivity.

The purity of a sample can be assessed by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all observed peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. This allows for the accurate determination of the concentration of This compound in a given sample.

Table 3: Typical HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | ESI-MS (Positive Ion Mode) |

This developed HPLC-MS method can be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and robustness for routine analysis.

Future Perspectives and Research Directions for 4 1 Benzylpiperidin 4 Yl Oxy Benzamide

Identification and Validation of Novel Biological Targets for the Compound Scaffold

The versatility of the 4-((1-benzylpiperidin-4-yl)oxy)benzamide scaffold allows for its adaptation to interact with a range of biological targets beyond its initially identified activities. Future research will focus on identifying and validating new targets to broaden the therapeutic applications of this chemical series.

CNS-Related Targets: The piperidine (B6355638) moiety is a common feature in agents that modulate the central nervous system (CNS). arizona.edu Research has identified derivatives of the closely related 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) structure as potent and selective inhibitors of the presynaptic high-affinity choline (B1196258) transporter (CHT), a key protein in controlling cholinergic signaling. nih.gov Iterative medicinal chemistry efforts led to the discovery of ML352, a potent, selective, and drug-like CHT inhibitor. nih.gov Furthermore, various N-(1-benzylpiperidin-4-yl) derivatives have been synthesized and evaluated for their affinity at sigma-1 (S1R) and sigma-2 (S2R) receptors, which are implicated in neurodegenerative diseases and cancer. nih.govnih.gov For instance, N-(1-benzylpiperidin-4-yl)phenylacetamide showed high affinity and selectivity for S1R. nih.gov Radioiodinated analogs like [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide have also been developed as high-affinity ligands for imaging sigma receptors, particularly in breast cancer cells. researchgate.netnih.gov

Inflammation and Chemokine Receptors: The piperidine framework is also present in antagonists of chemokine receptors, which play a role in inflammatory diseases. A series of phenyl piperidine derivatives were found to possess potent and selective CCR2 antagonist activity, highlighting another potential avenue for this scaffold. nih.gov

Other Potential Targets: Given the prevalence of the benzamide and piperidine motifs in bioactive molecules, high-throughput screening of compound libraries based on this scaffold could uncover entirely new biological targets. nih.gov For example, different benzamide derivatives have shown inhibitory effects against enzymes like acetylcholinesterase (AChE), which is relevant for Alzheimer's disease. mdpi.comresearchgate.net

Validation of these novel targets will involve a combination of in vitro enzymatic and cell-based assays, followed by in vivo studies in relevant animal models to confirm the therapeutic hypothesis.

Design and Development of Multi-Target Directed Ligands (MTDLs) Based on the Core Structure

The multifactorial nature of complex conditions like neurodegenerative diseases has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple pathological targets simultaneously. mdpi.comjocpr.com The this compound structure is an excellent scaffold for designing such MTDLs, offering a more holistic therapeutic approach compared to single-target drugs. mdpi.comjocpr.com

MTDLs for Neurodegenerative Diseases: The N-benzylpiperidine core is a key component in many MTDLs developed for Alzheimer's disease (AD). nih.govnih.gov This strategy aims to concurrently address various aspects of AD pathology, such as cholinergic deficiency, amyloid-beta (Aβ) aggregation, and oxidative stress. nih.govnih.gov For example, a series of N-benzylpiperidine analogs were designed as dual inhibitors of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in AD pathogenesis. nih.govresearchgate.net Compounds from this series showed balanced inhibition of both targets, inhibited Aβ aggregation, and demonstrated cognitive improvement in preclinical models. nih.gov Similarly, benzylpiperazine derivatives, which share structural similarities, have been designed as dual-acting inhibitors against AChE and Aβ aggregation. jneonatalsurg.com

Design Strategies: The design of MTDLs often involves linking different pharmacophores, each responsible for interacting with a specific target. The N-benzylpiperidine fragment can serve as a core anchor, providing affinity for targets like AChE, while modifications to the benzamide portion can be used to engage other targets. researchgate.net The flexibility of this scaffold allows for the incorporation of various functional groups to fine-tune activity against multiple targets, such as cholinesterases and monoamine oxidases. mdpi.com

The table below summarizes examples of MTDLs developed from scaffolds related to N-benzylpiperidine.

| Compound Series | Targeted Enzymes/Pathways | Therapeutic Area | Reference |

| N-benzyl piperidine derivatives | Histone deacetylase (HDAC) and Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |

| N-benzylpiperidine analogs | Acetylcholinesterase (AChE) and β-secretase-1 (BACE-1) | Alzheimer's Disease | nih.govresearchgate.net |

| Thiazole-piperazine hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Aβ aggregation, Metal chelation | Alzheimer's Disease | mdpi.com |

| Quinoline-based sulfonamide hybrids | AChE, BuChE, Monoamine oxidase-A (MAO-A), Monoamine oxidase-B (MAO-B) | Alzheimer's & Parkinson's Disease | mdpi.com |

Future work in this area will focus on refining the design of MTDLs to achieve optimal potency and selectivity for each intended target while maintaining favorable drug-like properties.

Application of Machine Learning and Artificial Intelligence in Drug Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, significantly reducing timelines and costs. nih.govdlapiper.com These computational tools are particularly valuable for optimizing lead compounds based on the this compound scaffold.

Accelerating Discovery and Optimization: AI-driven platforms can rapidly screen vast virtual libraries of compounds to identify molecules with a high probability of binding to a specific target. dlapiper.com For the piperidine scaffold, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been used to design and predict the inhibitory activity of new derivatives against targets like cholinesterases and monoamine oxidases. nih.gov

Predictive Modeling: AI algorithms can predict various properties of new chemical entities, including their efficacy, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest chance of success. nih.gov For instance, in silico ADMET predictions for benzylpiperazine-based MTDLs confirmed their favorable drug-like properties and low toxicity risks before synthesis. jneonatalsurg.com

Generative AI for Novel Scaffolds: Generative AI models can design entirely new molecules with desired physicochemical and biological properties. nih.govdlapiper.com By learning from existing data on active piperidine and benzamide derivatives, these models can propose novel structures that retain key pharmacophoric features while possessing improved potency or selectivity.

The application of these AI and ML techniques will enable a more efficient exploration of the chemical space around the this compound core, leading to the faster identification of optimized preclinical candidates.

Stereochemical Investigations: Synthesis and Evaluation of Individual Stereoisomers

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. For chiral compounds containing stereocenters, it is common for one stereoisomer (enantiomer or diastereomer) to be significantly more potent or selective than the others. Therefore, a thorough investigation of the stereochemistry of this compound derivatives is a critical future direction.

While the parent scaffold itself is achiral, modifications can introduce stereocenters. The synthesis and evaluation of individual stereoisomers are essential for several reasons:

Identifying the Eutomer: Separating and testing individual stereoisomers allows for the identification of the "eutomer"—the isomer with the desired pharmacological activity. This is crucial for maximizing therapeutic efficacy. For example, in a series of phenyl piperidine derivatives with a 1,3-substituted cyclopentylamine (B150401) linker, the (1S,3R)-configuration exhibited much higher affinity for the human CCR2 receptor than the (1R,3S)-configuration, demonstrating the importance of stereochemistry. nih.gov

Improving Therapeutic Index: Often, the unwanted isomer (distomer) may be inactive, contribute to side effects, or have a different pharmacological profile altogether. Isolating the active isomer can lead to a safer drug with an improved therapeutic index.

Understanding Structure-Activity Relationships (SAR): Studying the activity of different stereoisomers provides valuable insights into the three-dimensional requirements of the biological target's binding site. This knowledge can guide the rational design of more potent and selective future analogs. nih.gov

Future research should focus on developing stereoselective synthetic methods to produce individual isomers of promising chiral derivatives. nih.gov Subsequent biological evaluation of these pure isomers will be necessary to fully characterize their pharmacological profiles and select the optimal candidate for further development.

Strategies for Addressing and Overcoming Disease Resistance Mechanisms in Preclinical Models

The development of resistance to therapeutic agents is a significant challenge in the treatment of many diseases, including cancer and bacterial infections. nih.govnih.gov While derivatives of this compound are in the discovery phase, it is prudent to consider potential resistance mechanisms and develop strategies to overcome them in preclinical models.

Enzyme-Mediated Resistance: In infectious diseases, a common resistance mechanism is the enzymatic modification of antibiotics by pathogens. nih.gov For aminoglycoside antibiotics, strategies to overcome this include the design of new analogs that are not susceptible to these enzymes or the co-administration of enzyme inhibitors. mdpi.com This "combination therapy" approach, where an inhibitor protects the primary drug, could be explored if derivatives of the scaffold are developed as antimicrobial agents. mdpi.com

Target Modification and Pathway Redundancy: In oncology, resistance can arise from mutations in the drug target or the activation of bypass signaling pathways. One strategy to address this is to target proteins essential for overcoming resistance. For example, resistance to CDK4/6 inhibitors in cancer can be addressed by developing inhibitors or degraders of CDK2, a related protein. acs.org Piperidine-based scaffolds have been successfully used to create selective CDK2 degraders. acs.org

Novel Mechanisms of Action: Developing compounds with novel mechanisms of action can circumvent existing resistance issues. Covalent inhibitors, which form a permanent bond with their target, can offer increased biochemical efficiency and may avoid some resistance mechanisms. nih.gov Modifying the benzamide scaffold to incorporate a reactive group could be a potential strategy to create covalent inhibitors.

Preclinical studies should involve exposing target cells (e.g., cancer cell lines or bacteria) to increasing concentrations of a lead compound to select for resistant populations. Characterizing the genetic and proteomic changes in these resistant models will help elucidate the mechanisms of resistance and inform the design of next-generation compounds or combination therapies to overcome it.

Q & A

Basic: What are the standard synthetic routes for 4-((1-Benzylpiperidin-4-yl)oxy)benzamide, and what are the critical reaction steps?

Answer:

The synthesis typically involves multi-step reactions starting from benzamide derivatives and piperidine intermediates. Key steps include:

- Coupling Reactions : Amidation between 4-hydroxybenzamide and 1-benzylpiperidin-4-ol using coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) .

- Protection/Deprotection : Use of benzyl or tert-butyl groups to protect reactive amines, followed by deprotection under acidic conditions (e.g., TFA) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product .

Critical Parameters : Solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (0–5°C for exothermic steps), and catalyst optimization (e.g., DMAP for acyl transfer) .

Basic: What safety protocols are essential when handling intermediates in the synthesis of this compound?

Answer:

- Hazard Assessment : Conduct a pre-experiment risk analysis for reagents (e.g., benzyl chloride, acyl chlorides) using guidelines from Prudent Practices in the Laboratory .

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for volatile reagents (e.g., DCM) .

- Mutagenicity Mitigation : Ames testing revealed some intermediates (e.g., anomeric amides) exhibit mutagenicity comparable to benzyl chloride. Use closed systems for handling and minimize aerosol generation .

- Emergency Measures : Immediate flushing with water for eye/skin contact and medical consultation for persistent irritation .

Advanced: How can reaction yields be optimized for the coupling step in large-scale synthesis?

Answer:

- Catalyst Screening : Test alternative catalysts (e.g., HATU vs. EDCI) to improve coupling efficiency. HATU reduces racemization in amide bonds .

- Solvent Optimization : Replace DCM with THF or DMF for better solubility of polar intermediates. Add molecular sieves to scavenge water and prevent hydrolysis .

- Process Analytics : Use in-situ FTIR or HPLC to monitor reaction progress and identify side products (e.g., unreacted hydroxylamine) .

Case Study : A 2023 study achieved 85% yield by switching to continuous flow reactors, enabling precise temperature control and reduced reaction time .

Advanced: What methodologies are used to evaluate the biological activity of this compound in receptor-binding studies?

Answer:

- In Vitro Assays :

- Radioligand Binding : Compete with [³H]-labeled agonists (e.g., delta-opioid receptors) in HEK293 cells. Calculate IC₅₀ values using nonlinear regression .

- Functional Assays : Measure cAMP inhibition (for GPCRs) or calcium flux (e.g., FLIPR) to assess agonist/antagonist activity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to determine half-life .

Data Interpretation : Compare selectivity profiles (e.g., delta vs. mu opioid receptors) and cross-validate with molecular docking simulations .

Advanced: How should researchers address contradictory data on the mutagenicity of intermediates?

Answer:

- Replicate Testing : Perform Ames II assays in duplicate with S. typhimurium TA98 and TA100 strains under metabolic activation (S9 fraction) .

- Structural Analysis : Compare mutagenic intermediates (e.g., nitroaromatics) to non-mutagenic analogs. Introduce electron-withdrawing groups (e.g., -CF₃) to reduce reactivity .

- Literature Cross-Reference : Review conflicting studies (e.g., compound 3 in vs. benzyl chloride data) and assess metabolic activation pathways for false negatives .

Advanced: What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

- Chromatography : HPLC with UV/Vis detection (λ = 254 nm) and C18 columns (acetonitrile/water + 0.1% TFA) to quantify impurities .

- Spectroscopy :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm benzamide and piperidine ring protons (e.g., δ 7.8 ppm for aromatic protons) .

- HRMS : ESI-HRMS for exact mass verification (e.g., [M+H]⁺ calculated for C₁₉H₂₁N₂O₂: 317.1624) .

- X-ray Crystallography : Resolve stereochemistry of chiral centers in single crystals grown from ethanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|